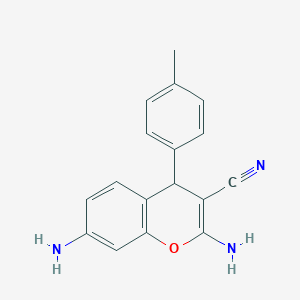

2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

Description

Properties

Molecular Formula |

C17H15N3O |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C17H15N3O/c1-10-2-4-11(5-3-10)16-13-7-6-12(19)8-15(13)21-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |

InChI Key |

WCZDODNEUXVJGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |

solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

The synthesis of WAY-225588 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield .

Chemical Reactions Analysis

WAY-225588 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

The compound serves as a significant building block in organic synthesis. Its chromene core allows for the development of more complex heterocyclic compounds through various chemical reactions, including cyclization and substitution. The presence of amino and nitrile groups enhances its reactivity, making it suitable for further functionalization.

Reactivity Profile

The compound can undergo several types of reactions:

- Oxidation: Conversion of amino groups to nitro derivatives.

- Reduction: Nitrile groups can be reduced to amines.

- Substitution: Electrophilic substitution on the aromatic ring can occur, allowing for the introduction of diverse functional groups.

Biological Applications

Anticancer Activity

Research indicates that 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile exhibits promising anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, related compounds have demonstrated IC50 values lower than 30 μg/mL against breast cancer cell lines (MDA-MB-231, MCF-7) when compared with standard drugs like etoposide .

Mechanism of Action

The anticancer activity is believed to stem from the compound's ability to interact with cellular targets such as enzymes or receptors. The structural features allow for significant hydrogen bonding and electrostatic interactions, influencing cellular pathways involved in proliferation and apoptosis.

Medicinal Applications

Drug Development Potential

The compound is being investigated for its potential therapeutic uses beyond oncology. Its ability to act as an enzyme inhibitor or receptor ligand positions it as a candidate for developing drugs targeting specific biological pathways. Research into its anti-inflammatory properties also suggests broader medicinal applications.

Industrial Applications

Material Science

In industry, this compound is explored for its utility in developing advanced materials such as organic semiconductors and dyes. The unique properties imparted by its chromene structure make it valuable in creating materials with specific optical and electronic characteristics.

Table: Summary of Biological Activities

Notable Research Insights

- A study highlighted the synthesis of various chromene derivatives using environmentally friendly methods that yielded high cytotoxic activity against cancer cell lines .

- Another investigation focused on the structural modifications of chromenes to enhance their biological activity, demonstrating the versatility of this chemical scaffold in drug design.

Mechanism of Action

WAY-225588 exerts its effects by inhibiting the activity of G protein-coupled receptor kinase 6 (GRK6). This inhibition prevents the phosphorylation of G protein-coupled receptors, thereby modulating their signaling pathways. The molecular targets and pathways involved include various cellular receptors and downstream signaling molecules .

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Structural and Substituent Variations

Chromene derivatives exhibit significant structural diversity, primarily through substitutions on the aromatic rings and modifications to the pyran core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chromene Derivatives

Physical and Crystallographic Properties

- The target compound (4h, ) has a melting point of 208–210°C, higher than its unsubstituted analog (182–184°C), likely due to increased crystallinity from the 4-methylphenyl group .

- Tetrahydrochromene derivatives () exhibit non-planar conformations (e.g., half-boat cyclohexyl ring), which may reduce stacking interactions compared to the fully aromatic target compound .

Biological Activity

2,7-Diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile is a compound belonging to the chromene family, which is noted for its diverse biological activities. This compound, with the chemical formula C17H15N3O and CAS No. 312510-18-2, has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves a multicomponent reaction that is both efficient and environmentally friendly. The compound exhibits a molecular weight of approximately 277.32 g/mol and shows moderate water solubility at about 4.4 µg/mL .

Anticancer Activity

Studies have demonstrated that this compound possesses significant cytotoxic properties against various cancer cell lines. In vitro assays have shown that this compound exhibits growth inhibition with IC50 values comparable to or better than standard chemotherapeutic agents like etoposide.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Comparison to Etoposide |

|---|---|---|---|

| This compound | MDA-MB-231 | <30 | Comparable |

| MCF-7 | <30 | Comparable | |

| T47D | <30 | Comparable |

Research indicates that derivatives of chromene compounds can induce apoptosis in cancer cells through mechanisms such as tubulin inhibition and modulation of apoptotic pathways . The structure-activity relationship suggests that modifications at the 4-position of the chromene ring are critical for enhancing anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have reported significant inhibition against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.007 to 3.9 µg/mL, indicating potent antimicrobial effects .

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.1 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Tubulin Inhibition : Similar to other chromene derivatives, it inhibits tubulin polymerization, which disrupts mitotic processes in cancer cells .

- Antibacterial Mechanisms : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Recent studies have highlighted the effectiveness of chromene derivatives in clinical settings:

- Study on Breast Cancer : A study involving MDA-MB-231 and MCF-7 cell lines demonstrated that compounds similar to this compound exhibited IC50 values significantly lower than conventional treatments, suggesting a promising alternative for breast cancer therapy .

- Antimicrobial Efficacy : Another study reported the successful application of this compound against multi-drug resistant strains of bacteria, showcasing its potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2,7-diamino-4-aryl-4H-chromene-3-carbonitrile derivatives?

- Answer : Two primary approaches are documented:

- Method 1 : Condensation of α-cyanocinnamonitriles with phenols/naphthols under basic conditions (e.g., piperidine in ethanol at reflux), yielding 2-amino-4-aryl-4H-chromene-3-carbonitriles .

- Method 2 : Multi-component reactions involving aromatic aldehydes, malononitrile, and α-naphthols in solvents like PEG-400 or aqueous ethanol, often catalyzed by bases (e.g., choline taurinate ionic liquid) .

- Example: A derivative was synthesized using 4-methoxy-1-naphthol and α-cyano-p-fluorocinnamonitrile in ethanol with piperidine, yielding a product recrystallized from ethanol (m.p. 493–494 K) .

Q. How is X-ray crystallography applied to determine the structural conformation of 4H-chromene derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL/SHELXTL is standard. Key steps include:

- Data collection : Monochromatic CuKα radiation (λ = 1.54178 Å) at 296 K .

- Refinement : Hydrogen atoms are either freely refined (for NH groups) or placed geometrically with riding models. Displacement parameters (U) are calculated as 1.2–1.5×U of parent atoms .

- Validation : Metrics like R factor (≤0.05), data-to-parameter ratio (>10:1), and mean σ(C–C) bond lengths (~0.002 Å) ensure accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile?

- Answer : Key variables include:

- Catalyst selection : Ionic liquids (e.g., choline taurinate) in aqueous ethanol improve yields (up to 92%) and reduce reaction times compared to traditional bases like piperidine .

- Solvent effects : PEG-400 enhances regioselectivity in multi-component reactions by stabilizing intermediates .

- Temperature control : Microwave-assisted synthesis (100°C, 2–3 hours) reduces side products versus conventional heating .

- Example : A four-component catalyst-free reaction in water achieved 85% yield for a pyrazole-chromene hybrid at ambient temperature .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for chromene-carbonitrile derivatives?

- Answer : Discrepancies (e.g., bond angles vs. NMR coupling constants) are addressed by:

- Multi-technique validation : Cross-validate IR (C≡N stretch: ~2204 cm), LCMS ([M]: m/z 277), and SC-XRD data .

- Hydrogen bonding analysis : Dashed lines in packing diagrams (e.g., N–H···N/F interactions) explain deviations in NH group geometry .

- Dynamic effects : Temperature-dependent NMR or variable-temperature XRD can resolve disorder in flexible substituents (e.g., methylphenyl groups) .

Q. How do structural modifications at the 4-aryl position influence biological activity in chromene-carbonitriles?

- Answer : Substituent effects are studied via:

- Antimicrobial assays : Fluorophenyl or bromophenyl derivatives show enhanced Gram-negative activity due to increased lipophilicity .

- Structure-Activity Relationship (SAR) : Methoxy or chloro groups at the 4-position improve EAAT1 inhibition (IC < 1 µM) by enhancing π-π stacking with receptor pockets .

- Case study : Replacing 4-fluorophenyl with 4-methylphenyl in UCPH-101 analogues reduced bioavailability (t = 30 min) but retained target affinity .

Methodological Considerations

Q. What are the limitations of SHELX-based refinement for chromene derivatives with heavy atoms (e.g., Br, Cl)?

- Answer : Challenges include:

- Disorder modeling : Halogen atoms (e.g., 3-bromophenyl in 1L) require partitioned occupancy or isotropic refinement to address electron density smearing .

- Convergence issues : High Z′ values (e.g., Z = 4 for monoclinic P2/c systems) increase computational load, necessitating constraints on torsional angles .

- Validation tools : PLATON/ADDSYM checks for missed symmetry, while R > 5% indicates twinning or poor crystal quality .

Q. How do solvent polarity and proticity affect the tautomeric equilibrium of 2,7-diaminochromene derivatives?

- Answer : Polar aprotic solvents (DMSO, acetone) stabilize the amino-ketone tautomer via H-bonding, whereas protic solvents (ethanol) favor the enaminonitrile form. This is confirmed by:

- UV-Vis spectroscopy : λ shifts from 320 nm (enaminonitrile) to 280 nm (amino-ketone) in DMSO .

- Theoretical calculations : DFT studies (B3LYP/6-31G**) show a 5–8 kcal/mol energy difference between tautomers in ethanol vs. hexane .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial efficacy of 4H-chromene-3-carbonitriles?

- Answer : Variations arise from:

- Strain specificity : Activity against Mycobacterium tuberculosis (MIC = 8 µg/mL) vs. S. aureus (MIC = 64 µg/mL) depends on cell wall permeability .

- Assay protocols : Broth microdilution (low variability) vs. disk diffusion (high variability due to compound diffusion limits) .

- Structural impurities : By-products from incomplete cyclization (e.g., open-chain intermediates) reduce observed activity in crude samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.